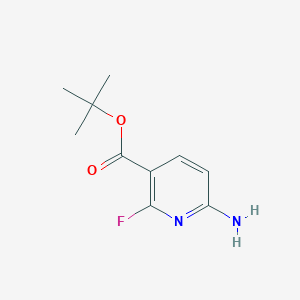
tert-Butyl 6-amino-2-fluoronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-amino-2-fluoronicotinate is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2-fluoropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by reduction to introduce the amino group. The fluorine atom is often introduced via electrophilic fluorination. The tert-butyl ester group can be added through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 6-amino-2-fluoronicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl 6-amino-2-fluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and markers.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-amino-2-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 2,6-di-tert-butyl-4-methylpyridine
Uniqueness
tert-Butyl 6-amino-2-fluoronicotinate is unique due to the combination of its functional groups. The presence of both an amino group and a fluorine atom on the pyridine ring provides distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H13FN2O2 |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
tert-butyl 6-amino-2-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)6-4-5-7(12)13-8(6)11/h4-5H,1-3H3,(H2,12,13) |
Clave InChI |
CRVPYYUHKNQFIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(N=C(C=C1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















